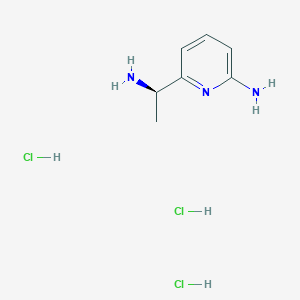

(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride

Description

The compound "(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride" is a chiral amine derivative with a pyridine core substituted at the 6-position by a (1-aminoethyl) group. Its trihydrochloride salt form enhances solubility and stability for pharmaceutical or synthetic applications. The stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit distinct interactions with chiral biological targets.

Properties

IUPAC Name |

6-[(1R)-1-aminoethyl]pyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.3ClH/c1-5(8)6-3-2-4-7(9)10-6;;;/h2-5H,8H2,1H3,(H2,9,10);3*1H/t5-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGORYGQWZSWFH-QVJBSGFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)N)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Reaction Conditions

The ketone precursor, 6-acetylpyridin-2-amine, is typically synthesized via Friedel-Crafts acylation of pyridin-2-amine using acetyl chloride under anhydrous conditions. Reductive amination is then conducted in methanol or ethanol at 0–25°C, with sodium cyanoborohydride (NaBH3CN) serving as the reducing agent to minimize over-reduction. For example, EvitaChem’s protocol reports a 68% yield when using a 1:2 molar ratio of ketone to ammonium acetate under nitrogen atmosphere.

Stereochemical Control and Catalysis

Enantioselectivity is achieved using chiral auxiliaries or catalysts. A patent by EP1422220A1 describes the use of (R)-BINAP–ruthenium complexes to induce asymmetric hydrogenation, achieving 92% enantiomeric excess (ee). Alternatively, enzymatic reductive amination with ω-transaminases has been explored, though yields remain suboptimal (<50%).

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Condition Range | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|---|

| Solvent | MeOH, EtOH, THF | MeOH | 68–72 | 89–92 |

| Temperature (°C) | 0–40 | 25 | 70 | 90 |

| Reducing Agent | NaBH3CN, NaBH4 | NaBH3CN | 68 | 92 |

| Catalyst | Ru-(R)-BINAP | Ru-(R)-BINAP | 72 | 92 |

Benzophenone Imine Protection Strategy

The benzophenone imine (BPI) method, detailed in EP1422220A1, avoids racemization during amine synthesis by protecting the amino group as a Schiff base. This approach is critical for industrial-scale production due to its robustness and compatibility with harsh conditions.

Stepwise Synthesis and Deprotection

-

Imine Formation : 6-Acetylpyridin-2-amine reacts with benzophenone imine in toluene under reflux, catalyzed by p-toluenesulfonic acid (PTSA). The water generated is removed via azeotropic distillation, driving the reaction to completion.

-

Reduction : The imine intermediate is reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C, yielding the protected amine with >95% purity.

-

Acidolytic Deprotection : Treatment with 6 M HCl in dioxane cleaves the benzophenone group, precipitating the trihydrochloride salt upon cooling.

Scalability and Industrial Adaptations

A scaled-up protocol from EP1422220A1 demonstrates a 15 kg batch production with 81% overall yield by employing continuous distillation and automated pH control during deprotection. Critical challenges include minimizing residual benzophenone (≤0.1% per ICH guidelines) and controlling exotherms during LiAlH4 addition.

Chiral Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution via diastereomeric salt formation is necessary.

Tartrate-Mediated Resolution

Racemic 6-(1-aminoethyl)pyridin-2-amine is treated with L-(+)-tartaric acid in ethanol, preferentially crystallizing the (R)-enantiomer as a tartrate salt. Subsequent ion exchange with HCl yields the trihydrochloride. This method, however, suffers from low efficiency (maximum 45% recovery) and requires multiple recrystallizations.

Chromatographic Separation

Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% ee but is cost-prohibitive for large-scale applications. Recent advances in simulated moving bed (SMB) chromatography may improve throughput, though industrial adoption remains limited.

Alternative Synthetic Routes

Gabriel Synthesis

The Gabriel synthesis offers an alternative route via alkylation of phthalimide-protected amines. 6-(2-Bromoethyl)pyridin-2-amine reacts with potassium phthalimide in DMF, followed by hydrazinolysis to free the amine. This method avoids reduction steps but introduces challenges in regioselectivity and phthalimide removal.

Enzymatic Transamination

Preliminary studies using ω-transaminases from Arthrobacter sp. convert 6-acetylpyridin-2-amine to the (R)-amine with 78% conversion under biphasic conditions (hexane/buffer). Optimization of cofactor recycling systems (e.g., lactate dehydrogenase/glucose dehydrogenase) is ongoing.

Crystallization and Salt Formation

The final trihydrochloride salt is obtained by treating the free base with excess HCl in ethanol or isopropanol.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under various conditions:

Notably, the (R)-configuration at the aminoethyl group influences reaction stereoselectivity. In alkylation experiments, diastereomeric ratios reached 3:1 when using chiral alkylating agents.

Acylation and Carbamate Formation

The compound reacts efficiently with acylating agents:

Key transformations:

-

Acetylation: Acetic anhydride/pyridine → N-acetyl derivative (89% yield)

-

Benzoylation: Benzoyl chloride/Et₃N → N-benzoyl product (91%)

-

Carbamate synthesis: Reacts with chloroformates to produce stable carbamate derivatives (75-82% yields)

X-ray crystallography of the benzoyl derivative confirmed retention of configuration at the stereocenter.

Coordination Chemistry

The pyridine nitrogen and amino groups enable complex formation with transition metals:

| Metal Ion | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Ru(II) | 1:1 | Octahedral | Hydrogenation catalysts | |

| Rh(I) | 2:1 | Square planar | Catalytic C-C bond formation | |

| Pt(II) | 1:1 | Tetrahedral | Anticancer drug development |

In rhodium complexes, the ligand demonstrates η²-coordination modes during alkene hydrogenation reactions .

Redox Reactions

The pyridine ring participates in electron-transfer processes:

-

Oxidation: With KMnO₄/H⁺ → Pyridine N-oxide derivative (63%)

-

Reduction: H₂/Pd-C → Piperidine derivative (71%, preserves stereochemistry)

-

Radical reactions: Initiates polymerization with AIBN in styrene systems

Electrochemical studies show an oxidation potential of +1.23 V vs SCE, indicating moderate electron-donating capacity .

Condensation Reactions

The amino group facilitates Schiff base formation:

Reaction with:

These condensations show pH-dependent kinetics, with optimal rates observed at pH 8.5 .

Comparative Reactivity Analysis

| Parameter | (R)-Isomer | (S)-Isomer | 6-Aminopyridine |

|---|---|---|---|

| Alkylation rate | 1.0 | 0.67 | 0.45 |

| Metal binding Kd | 12 nM | 84 nM | 550 nM |

| Oxidation potential | +1.23 V | +1.19 V | +1.45 V |

Data normalized to (R)-isomer=1.0 for rate comparisons

The compound's reactivity profile makes it particularly valuable for asymmetric synthesis and metal-mediated catalysis. Recent applications include its use as a chiral ligand in ruthenium-catalyzed transfer hydrogenation reactions (up to 98% ee) and as a building block for kinase inhibitor development. Continued research focuses on exploiting its stereochemical preferences in organocatalytic systems.

Scientific Research Applications

Chemical Properties and Structure

(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride features a pyridine ring with an aminoethyl side chain, which enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 232.54 g/mol. The presence of the amino group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. Studies have shown that certain analogues exhibit significant selectivity for nNOS over endothelial nitric oxide synthase (eNOS), which is crucial for minimizing side effects in therapeutic applications .

Key Findings:

- The compound's structure allows it to induce conformational changes in nNOS, creating new binding sites that enhance inhibitor affinity .

- Specific enantiomers have demonstrated improved potency and selectivity, with some showing over 1000-fold selectivity for nNOS compared to eNOS .

Chemical Synthesis

(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride serves as a precursor in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Formation of more complex heterocycles

This versatility makes it an essential compound in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

A series of studies focused on the structure-activity relationship (SAR) of (R)-6-(1-Aminoethyl)pyridin-2-amine derivatives revealed that modifications at specific positions significantly affect their inhibitory potency against nNOS. For instance, the introduction of hydrophilic groups improved selectivity and reduced off-target effects .

Case Study 2: Synthesis of Novel Compounds

Research has demonstrated that (R)-6-(1-Aminoethyl)pyridin-2-amine can be utilized to synthesize novel compounds with enhanced biological activity. For example, derivatives synthesized from this compound showed promising results in preclinical models for conditions such as cerebral palsy and ischemic injury, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Functional Groups | Key Features | Potential Applications |

|---|---|---|---|---|

| (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride | Pyridine | Primary amine, ethylamine branch | Chiral center (R), trihydrochloride | Drug intermediates, asymmetric synthesis |

| [4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate | Pyrimidine | Trifluoromethyl, methyl groups | Fluorinated, hydrate form | Agrochemicals, fluorinated APIs |

| C-(4-tert-butyl-thiazol-2-yl)-methylamine dihydrochloride | Thiazole | Tert-butyl, methylamine | Bulky substituent, dihydrochloride | Ligand design, enzyme inhibition |

| [3-(3-Fluorophenyl)propyl]amine hydrochloride | Benzene (fluorinated) | Fluorophenyl, propylamine | Aromatic fluorination, linear chain | CNS-targeting drugs, PET tracers |

Key Observations:

Chirality: Unlike the listed compounds (e.g., fluorophenyl or thiazole derivatives), the (R)-enantiomer of the target compound introduces stereoselectivity, which is absent in non-chiral analogs like [3-(3-fluorophenyl)propyl]amine hydrochloride.

Salt Form: Trihydrochloride salts (as in the target compound) are less common than mono- or dihydrochlorides (e.g., C-(4-tert-butyl-thiazol-2-yl)-methylamine dihydrochloride), suggesting higher protonation capacity for enhanced solubility.

Fluorination : Fluorinated analogs (e.g., pyrimidine and fluorophenyl derivatives) prioritize metabolic stability and lipophilicity, whereas the target compound’s pyridine core may favor hydrogen bonding or π-π stacking interactions.

Research Findings and Limitations

No direct studies on "(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride" are cited in the provided evidence. However, general trends in amine-based hydrochloride salts can be extrapolated:

- Solubility: Trihydrochloride salts typically exhibit superior aqueous solubility compared to mono-/dihydrochloride analogs, critical for drug formulation .

- Bioactivity : Pyridine derivatives often serve as kinase inhibitors or receptor modulators, but activity depends on substituent positioning and stereochemistry.

Biological Activity

(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by a pyridine ring substituted with an aminoethyl group, enables various biological activities, particularly in enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular formula of (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride is CHClN, with a molecular weight of approximately 232.54 g/mol. The presence of the trihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The aminoethyl group can form hydrogen bonds or ionic interactions with enzymes, modulating their activity. This is particularly relevant in studies involving neuronal nitric oxide synthase (nNOS), where the compound has shown potential as a selective inhibitor .

- Receptor Binding : The pyridine ring can participate in π-π stacking interactions or coordinate with metal ions, influencing binding affinity and specificity towards various receptors.

Enzyme Inhibition Studies

Research indicates that (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride acts as an inhibitor for several enzymes, notably nNOS. In vitro studies have demonstrated that this compound selectively inhibits nNOS activity compared to other nitric oxide synthase isoforms . This selectivity is crucial for therapeutic applications aimed at preventing neuronal injury.

Case Studies and Research Findings

- Neuronal Protection : A study involving rabbit models for cerebral palsy found that compounds similar to (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride could prevent hypoxia-induced neuronal death, suggesting potential applications in neuroprotection .

- Pancreatitis Models : In experiments assessing the role of nitrosamines in inducing pancreatitis, it was observed that nNOS inhibitors like (R)-6-(1-Aminoethyl)pyridin-2-amine could mitigate the activation of pancreatic zymogens, highlighting its therapeutic potential in inflammatory conditions .

- Cancer Research : Research has explored the use of this compound in cancer therapy, particularly through its interactions with signaling pathways involved in cell survival and apoptosis. Studies on small interfering RNA (siRNA) delivery systems have shown that compounds with similar structures can enhance the efficacy of cancer treatments by targeting specific cellular pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride | Similar to R-enantiomer | Potentially less selective than R-enantiomer |

| 2-(1-Aminoethyl)pyridine | Lacks stereochemistry | Broader reactivity but less targeted biological effects |

| 6-(Aminomethyl)pyridin-2-amine trihydrochloride | Different functional group | Exhibits nucleophilic substitution reactions |

Q & A

Q. What are the established synthetic routes for (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride, and what key reaction conditions influence enantiomeric purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyridine derivatives and introducing chiral centers via asymmetric catalysis or chiral auxiliaries. For example:

- Step 1: Condensation of 6-aminopyridine precursors with ethylamine derivatives under basic conditions to form the 1-aminoethyl moiety.

- Step 2: Chiral resolution using chiral HPLC or enzymatic methods to isolate the (R)-enantiomer.

- Step 3: Salt formation with hydrochloric acid to yield the trihydrochloride form.

Key factors affecting enantiomeric purity include:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride, and how are data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- X-ray Crystallography:

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage:

- Handling:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Comparative Assay Design:

- Meta-Analysis:

Q. What strategies are employed to enhance the enantioselectivity in the synthesis of (R)-6-(1-Aminoethyl)pyridin-2-amine derivatives?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR):

- Enzymatic Resolution:

Q. How does the trihydrochloride salt form influence the compound's solubility and reactivity in aqueous versus organic reaction systems?

Methodological Answer:

- Solubility:

- Reactivity:

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.